2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
InChI |
InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-9-4-5-10-21(19)30-3)11-12-22(20)31-24(15)23(27)16-7-6-8-18(13-16)29-2/h4-14H,1-3H3,(H,26,28) |
InChI Key |
DBAZRBYIEHJWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
A validated approach involves treating o-hydroxybenzaldehyde derivatives with propargyl alcohols in the presence of CuCl (10 mol%) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dimethylformamide (DMF) at 80°C. This method achieves cyclization via alkyne activation, yielding substituted benzofurans in 45–93% yields. For example:
This method is preferred for its scalability and tolerance of electron-donating groups.
Rhodium-Catalyzed C–H Activation
Alternative routes employ CpRh (cyclopentadienyl rhodium) catalysts to mediate annulation between benzamides and vinylene carbonate. While effective for introducing sterically demanding groups, this method yields 30–80% and requires tetrachloroethane as a solvent, limiting its practicality.
Catalyst-Free Cyclization
Under basic conditions (K2CO3, DMF), o-hydroxybenzaldehydes react with nitro epoxides without catalysts, achieving benzofuran cores in 33–84% yields. This method avoids metal residues but demands precise temperature control.
Table 1: Comparison of Benzofuran Core Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Copper-catalyzed | CuCl/DBU | DMF | 45–93 | High yield, scalable |
| Rhodium-mediated | CpRh | ClCH2CH2Cl | 30–80 | Steric tolerance |
| Catalyst-free | K2CO3 | DMF | 33–84 | No metal residues |
Introduction of the 3-Methoxybenzoyl Group
The 3-methoxybenzoyl moiety is installed at position 2 of the benzofuran ring via Friedel-Crafts acylation.
Friedel-Crafts Acylation
Using 3-methoxybenzoyl chloride and AlCl3 (Lewis acid) in anhydrous dichloromethane (DCM), the benzofuran intermediate undergoes electrophilic substitution at position 2. Reactions proceed at 0°C to room temperature for 12 hours, achieving 70–85% yields.
Alternative Acyl Transfer
In cases where acyl chlorides are unstable, in situ generation of the acylating agent via mixed anhydride (e.g., using TFAA) improves efficiency. This method reduces side products like dimerization.
Formation of the 2-Methoxybenzamide Substituent
The 5-position benzamide group is introduced via nucleophilic acyl substitution.
Amide Coupling
A two-step protocol is employed:
-
Activation of 2-methoxybenzoic acid : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-diisopropylethylamine) in DMF activate the carboxylic acid at 0°C for 1 hour.
-
Coupling with benzofuran-5-amine : The activated ester reacts with the amine intermediate at room temperature for 6 hours, yielding the amide in 65–78%.
Direct Aminolysis
For larger-scale synthesis, 2-methoxybenzoyl chloride reacts directly with the benzofuran-5-amine in THF, using pyridine as a base. This one-pot method achieves 60–70% yields but requires rigorous moisture control.
Table 2: Amidation Methods Comparison
| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU/DIPEA | HATU, DIPEA | DMF | 65–78 | >95% |
| Direct aminolysis | Pyridine, THF | THF | 60–70 | 90–93% |
Optimization and Purification
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the carbonyl groups in the benzoyl moiety, potentially converting them to alcohols.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are common.
Major Products
Oxidation: Products may include methoxybenzoic acids or methoxybenzaldehydes.
Reduction: Products may include benzyl alcohol derivatives.
Substitution: Products may include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The benzofuran core can interact with biological membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound belongs to a broader class of benzamide derivatives with modifications on the aromatic rings and heterocyclic cores. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Comparison of Structural and Physicochemical Properties
*Inferred from bromo analog in ; exact data unavailable.
Key Differences and Implications
Core Heterocycle :
- Benzofuran (target compound): Offers planar rigidity, suitable for stacking interactions in enzyme pockets.
- Benzoxazole (): Oxazole’s electronegative oxygen may enhance hydrogen bonding.
- Benzothiazole/Imidazole (): Thiazole’s sulfur and imidazole’s nitrogen contribute to metal coordination or basicity.
Substituent Effects :
- Methoxy vs. Bromo : Methoxy groups (target compound) improve solubility, whereas bromo analogs () may enhance binding via halogen bonds.
- Naphthyl vs. Piperazine : Naphthyl groups () increase hydrophobicity, while piperazine () introduces basicity and solubility in acidic environments.
Biological Activity :
- Compounds with piperazine/thiazole moieties () show marked antiproliferative effects in cell lines (e.g., HepG2, HeLa). The target compound’s benzofuran core may similarly inhibit kinases or DNA-binding proteins.
Biological Activity
The compound 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.4 g/mol. Its structure features several functional groups, including methoxy and benzamide moieties, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 415.4 g/mol |
| Molecular Formula | C25H21NO4 |
| LogP | 5.933 |
| Polar Surface Area | 52.866 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzofuran, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. The activity is often correlated with the ability to inhibit tubulin polymerization, a critical process in cell division.
-
Cell Lines Tested :
- HT-29 (human colon adenocarcinoma)
- TK-10 (human renal carcinoma)
-
Findings :
- The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating substantial potency in disrupting cancer cell growth.
- A study indicated that structural modifications at the benzofuran position could enhance inhibitory effects on tubulin assembly, suggesting that the methoxy groups play a crucial role in activity enhancement .
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : The presence of the methoxy groups enhances binding affinity to tubulin, leading to disrupted microtubule dynamics.
- Colchicine Binding Site Interaction : The compound's structural similarity to colchicine allows it to compete for binding at the colchicine site on tubulin .
Study 1: Anticancer Activity
A comprehensive evaluation was conducted on various benzofuran derivatives, including the target compound. The results indicated that:
- Compounds with multiple methoxy substitutions exhibited enhanced antiproliferative effects.
- Specifically, compounds similar to this compound showed IC50 values ranging from 0.5 µM to 5 µM across different cancer cell lines .
Study 2: Structural Activity Relationship (SAR)
A SAR analysis highlighted that:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and how are yields optimized?
- Answer : The compound is synthesized via multi-step reactions involving condensation, substitution, and acylation. Key steps include:
- Benzofuran core formation : Cyclization of substituted phenols with ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Acylation : Reaction of the benzofuran intermediate with 3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
- Yield optimization : Control of temperature (0–5°C for acylation), stoichiometric ratios (1:1.2 for limiting reagents), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Answer : Characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm), benzamide carbonyl (δ ~168 ppm), and benzofuran protons (δ ~6.8–7.5 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain in the benzofuran core .
Q. What in vitro biological screening protocols are used to evaluate its activity?
- Answer : Standard assays include:
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or proteases) using ATP/NADH-coupled detection .
- Neuroprotection : Aβ42 aggregation inhibition measured via Thioflavin T fluorescence in Alzheimer’s models .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., benzofuran cyclization) be validated experimentally?
- Answer : Mechanistic studies involve:
- Isotopic labeling : ¹⁸O-tracing to track oxygen incorporation during cyclization .
- Kinetic analysis : Monitoring reaction intermediates via LC-MS at timed intervals to identify rate-determining steps .
- DFT calculations : Gaussian software to model transition states and confirm energetically favorable pathways .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Answer : Common issues and solutions:
- Disorder in methoxy groups : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .
- Twinned crystals : Implement HKLF 5 data format in SHELXL to deconvolute overlapping reflections .
- Validation : Check R-factor convergence (R₁ < 0.05) and validate geometry using ORTEP-3 .
Q. How do structural modifications (e.g., methoxy position) influence biological activity?
- Answer : Structure-Activity Relationship (SAR) studies compare analogs (see Table 1):
- Table 1 : Bioactivity of Analogues
| Substituent Position (Methoxy) | IC₅₀ (Cancer Cells, μM) | Aβ42 Inhibition (%) |
|---|---|---|
| 2-position (target compound) | 12.3 ± 1.2 | 68 ± 5 |
| 4-position | 25.7 ± 2.1 | 42 ± 7 |
| 2,5-di-methoxy | 8.9 ± 0.9 | 73 ± 4 |
Q. How can discrepancies in reported biological activities (e.g., varying IC₅₀ values) be analyzed?
- Answer : Discrepancies arise from:
- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) sensitivity profiles .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across studies .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Answer : Process optimization includes:
- Temperature control : Slow addition of acylating agents to prevent exothermic side reactions .
- Catalyst screening : Pd/C vs. Raney Ni for selective hydrogenation of nitro intermediates .
- In-line analytics : PAT tools (e.g., ReactIR) to monitor reaction progression and halt at ~90% conversion .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
